An In-depth Technical Guide to the Synthesis of Benzofuran-2,5-diboronic Acid
An In-depth Technical Guide to the Synthesis of Benzofuran-2,5-diboronic Acid
Introduction: The Significance of Benzofuran-2,5-diboronic Acid in Modern Drug Discovery and Materials Science
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials. The introduction of boronic acid functionalities onto this heterocyclic system dramatically expands its synthetic utility, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Benzofuran-2,5-diboronic acid, a molecule featuring boronic acid groups at both the furan and benzene rings, represents a versatile and highly valuable building block. Its bifunctional nature allows for the construction of complex, extended π-systems and the assembly of novel molecular architectures through sequential and programmed cross-coupling strategies. This guide provides a comprehensive overview of plausible and scientifically grounded synthetic pathways for accessing this important, yet synthetically challenging, target molecule. As no single, established protocol for the synthesis of benzofuran-2,5-diboronic acid is readily available in the literature, this document outlines two primary strategic approaches, grounded in well-established synthetic methodologies: a "Halogen-First" strategy and a "Sequential C-H Borylation" strategy.
Strategic Overview: Devising Pathways to a Bifunctional Target
The synthesis of benzofuran-2,5-diboronic acid presents a unique regiochemical challenge: the selective installation of boronic acid groups at two distinct positions of the heterocyclic core. The C2 position on the furan ring is electronically activated and sterically accessible, while the C5 position on the benzene ring requires careful consideration of directing effects and reaction conditions. This guide will explore two robust, albeit distinct, synthetic philosophies to achieve this goal.
Part 1: The Dihalogenated Intermediate Pathway
This strategy is predicated on the initial synthesis of a stable, 2,5-dihalogenated benzofuran intermediate, which is then converted to the target diboronic acid. This approach offers the advantage of well-defined intermediates and relies on highly reliable and scalable transformation reactions.
Synthesis of the 2,5-Dihalobenzofuran Precursor
The key to this pathway is the efficient and regioselective synthesis of a 2,5-dihalobenzofuran, with 2,5-dibromobenzofuran being a common and practical intermediate.
Electrophilic bromination of the parent benzofuran is known to occur preferentially at the electron-rich C2 position. Subsequent bromination of the resulting 2-bromobenzofuran is directed to the benzene ring. The oxygen atom of the furan ring is an ortho-, para-director. The C5 position is electronically activated and less sterically hindered than the C7 position, making it a favorable site for the second bromination.
Step 1: Monobromination at the C2 Position
-
To a solution of benzofuran (1.0 equiv.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromobenzofuran.
Step 2: Bromination at the C5 Position
-
Dissolve 2-bromobenzofuran (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a solution of bromine (1.1 equiv.) in the same solvent dropwise at 0 °C in the absence of light. The addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be required to facilitate the bromination of the benzene ring.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate and sodium bicarbonate.
-
Work up the reaction as described in Step 1 and purify the crude product by column chromatography or recrystallization to afford 2,5-dibromobenzofuran.
Conversion of 2,5-Dibromobenzofuran to Benzofuran-2,5-diboronic Acid
With the dihalogenated precursor in hand, the next step is the conversion of the carbon-bromine bonds to carbon-boron bonds. Two primary methods are presented here: the Palladium-catalyzed Miyaura Borylation and the Lithium-Halogen Exchange followed by borylation.
This is a powerful and widely used method for the formation of C-B bonds and is generally tolerant of a wide range of functional groups.[1][2]
Experimental Protocol: Miyaura Borylation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromobenzofuran (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (2.5 equiv.), and potassium acetate (KOAc) (3.0 equiv.).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The resulting solution containing the benzofuran-2,5-bis(pinacol boronate) can be taken to the next step directly or purified by column chromatography.
-
For the hydrolysis to the diboronic acid, the crude or purified bis(pinacol boronate) is dissolved in a solvent mixture such as THF/water and treated with an acid (e.g., HCl) or a base followed by acidic workup.
-
The resulting benzofuran-2,5-diboronic acid can be isolated by filtration or extraction.
| Parameter | Value | Reference |
| Catalyst Loading | 3-5 mol% | [1] |
| Borylation Reagent | Bis(pinacolato)diboron | [1] |
| Base | Potassium Acetate | [1] |
| Solvent | 1,4-Dioxane or DMSO | [1] |
| Temperature | 80-100 °C | [1] |
| Typical Yield | 60-85% (for aryl halides) | [3] |
Table 1: Typical Reaction Parameters for Miyaura Borylation.
This method offers an alternative to palladium catalysis and is particularly useful when palladium-sensitive functional groups are present. The reaction proceeds via a lithiated intermediate.[4]
Experimental Protocol: Lithium-Halogen Exchange
-
Dissolve 2,5-dibromobenzofuran (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium or t-butyllithium (2.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a boron electrophile, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃) (2.5 equiv.), dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting crude benzofuran-2,5-diboronic acid can be purified by recrystallization or by forming the pinacol ester followed by chromatography and subsequent hydrolysis.
Part 2: The Sequential C-H Borylation Pathway
This more modern and atom-economical approach avoids the synthesis of halogenated intermediates by directly converting C-H bonds to C-B bonds. This strategy relies on the high regioselectivity of iridium-catalyzed C-H borylation reactions.[5][6]
First Borylation: Regioselective C2-H Borylation
The C2 position of benzofuran is the most electronically activated and sterically accessible site for electrophilic attack, making it the prime target for the initial C-H borylation.
Iridium catalysts, particularly those coordinated with bipyridine or phenanthroline ligands, have been shown to be exceptionally effective for the C-H borylation of heterocycles.[6] The reaction proceeds with high regioselectivity for the most sterically accessible and electronically activated C-H bond, which in the case of unsubstituted benzofuran is at the C2 position.[5]
Experimental Protocol: C2-H Borylation
-
In a glovebox, charge a vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0 equiv.).
-
Add benzofuran (1.5 equiv.) and an anhydrous solvent such as cyclohexane or THF.
-
Seal the vial and heat the reaction mixture to 80 °C for 12-16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford benzofuran-2-pinacol boronate.
Second Borylation: The Challenge of C5-H Borylation
The second borylation step is more complex as the existing boronate ester at the C2 position will influence the regioselectivity of the subsequent C-H activation.
The C2-boronate ester group is weakly deactivating on the furan ring through its electron-withdrawing inductive effect. However, the overall directing influence on the benzene ring is still governed by the activating and ortho-, para-directing oxygen atom. The C5 position remains an electronically favorable site for a second electrophilic borylation. Steric hindrance from the C2-boronate ester might disfavor borylation at the C4 and C3 positions, further enhancing the selectivity for the C5 or C7 positions. To achieve borylation on the less reactive benzene ring, more forcing conditions or a different catalyst system may be necessary.
Experimental Protocol: C5-H Borylation (Proposed)
-
To a solution of purified benzofuran-2-pinacol boronate (1.0 equiv.) in a suitable solvent, add a fresh portion of the iridium catalyst system ([Ir(cod)OMe]₂/dtbpy, 3-5 mol%) and B₂pin₂ (1.5 equiv.).
-
Heat the reaction at a higher temperature (e.g., 100-120 °C) for an extended period (24-48 hours).
-
Monitor the reaction carefully for the formation of the di-borylated product, as well as potential side products (e.g., C7-borylation or over-borylation).
-
Upon completion, work up and purify the product as described for the first borylation.
-
The resulting benzofuran-2,5-bis(pinacol boronate) can then be hydrolyzed to the target diboronic acid as previously described.
| Parameter | C2-Borylation | C5-Borylation (Proposed) | Reference |
| Catalyst | [Ir(cod)OMe]₂ / dtbpy | [Ir(cod)OMe]₂ / dtbpy | [6] |
| Catalyst Loading | 1.5-3.0 mol% | 3.0-5.0 mol% | [6] |
| Temperature | 80 °C | 100-120 °C | [5] |
| Reaction Time | 12-16 hours | 24-48 hours | |
| Selectivity | High for C2 | Moderate to good for C5 (expected) |
Table 2: Comparison of proposed sequential C-H borylation steps.
Conclusion and Outlook
The synthesis of benzofuran-2,5-diboronic acid is a challenging yet achievable goal for the synthetic chemist. The Dihalogenated Intermediate Pathway offers a robust and reliable, albeit longer, route with well-understood reaction mechanisms. This pathway is likely to be more scalable and predictable. In contrast, the Sequential C-H Borylation Pathway is more elegant and atom-economical, aligning with the principles of green chemistry. While the first C2-borylation is well-established, the second C5-borylation requires further optimization and exploration to control regioselectivity. The choice between these two strategies will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for process optimization. Both pathways provide a logical and scientifically sound foundation for the synthesis of this valuable bifunctional building block, opening the door to new frontiers in drug discovery and materials science.
References
-
Okuyama, T., Kunugiza, K., & Fueno, T. (n.d.). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Jubayr, A. H. (2012). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Retrieved from [Link]
-
Okuyama, T., Fueno, T., & Kunugiza, K. (n.d.). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Retrieved from [Link]
-
Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C−H Activation with Silyldimesitylborane. Chemistry – A European Journal, 25(56), 12924-12928. Retrieved from [Link]
-
Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional Group Directed C–H Borylation. Chemical Society Reviews. Retrieved from [Link]
-
Majumdar, N., & Samanta, S. (2014). Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry, 12(45), 9105-9108. Retrieved from [Link]
-
Yoshida, K., Shudo, M., & Furuta, T. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 20(10), 19449-19465. Retrieved from [Link]
-
(n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]
-
Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(10), 3229-3246. Retrieved from [Link]
-
Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2008). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Topics in Catalysis, 48(1-4), 22-28. Retrieved from [Link]
-
Liu, X., Li, X., Wu, P., & Wu, J. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2218. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 14(17), 4618-4621. Retrieved from [Link]
-
(n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Hunter, C., Betson, M. S., & Anderson, J. C. (2006). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 71(21), 8254-8257. Retrieved from [Link]
-
Keegstra, M. A., Klomp, A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3247-3251. Retrieved from [Link]
-
Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Chemistry (Weinheim an der Bergstrasse, Germany), 25(56), 12924-12928. Retrieved from [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Retrieved from [Link]
-
(n.d.). Miyaura borylation. Wikipedia. Retrieved from [Link]
-
Sromek, A. W., & Kel'in, A. V. (2003). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. Organic Letters, 5(12), 2185-2188. Retrieved from [Link]
-
Sun, X., Zhang, Y., & Zhao, R. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3740. Retrieved from [Link]
-
(n.d.). Overview of regio‐selective iridium‐catalyzed C−H bond borylation... ResearchGate. Retrieved from [Link]
-
(n.d.). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]
-
(n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Lian, Y., & Davies, H. M. L. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777. Retrieved from [Link]
-
(n.d.). IDEALS - University of Illinois. Retrieved from [Link]
-
Sun, X., Zhang, Y., & Zhao, R. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. Retrieved from [Link]
-
Tang, D., Li, R., & Wang, B. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Journal of Organic Chemistry, 69(25), 8914-8916. Retrieved from [Link]
-
Wang, E. C., & Lin, G. J. (2000). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Tetrahedron Letters, 41(26), 5143-5146. Retrieved from [Link]
-
Pridmore, S. J., & MacPherson, A. N. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal. Retrieved from [Link]
-
(n.d.). (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... ResearchGate. Retrieved from [Link]
- (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. Google Patents.
-
(n.d.). 1 Lithium Halogen Exchange. Scribd. Retrieved from [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
